molecular formula C25H18N4O6 B2977380 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358615-26-5

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

カタログ番号: B2977380
CAS番号: 1358615-26-5
分子量: 470.441
InChIキー: GUOWDOGVKBVSDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule featuring a quinazoline core, substituted with a benzodioxole, oxadiazole, and methoxybenzyl groups

準備方法

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzylamine, 1,3-benzodioxole, and 2,4-dichloroquinazoline.

    Formation of Intermediate: The initial step involves the nucleophilic substitution of 2,4-dichloroquinazoline with 2-methoxybenzylamine to form 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.

    Oxadiazole Ring Formation: The intermediate is then reacted with 1,3-benzodioxole and a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the quinazoline core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: The benzodioxole and quinazoline rings can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Products include amine derivatives of the oxadiazole ring.

    Substitution: Products include halogenated or nitrated derivatives of the benzodioxole and quinazoline rings.

科学的研究の応用

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Anticancer Agents: Due to its structural similarity to known bioactive molecules, it is being investigated for its potential as an anticancer agent.

    Antimicrobial Agents: The compound’s ability to disrupt microbial cell walls makes it a candidate for developing new antibiotics.

Industry

    Pharmaceuticals: It is being explored for use in drug formulations due to its potential therapeutic properties.

作用機序

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, leading to apoptosis in cancer cells. The benzodioxole and oxadiazole moieties are crucial for binding to these targets, disrupting their normal function.

類似化合物との比較

Similar Compounds

  • 7-(3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-hydroxybenzyl)quinazoline-2,4(1H,3H)-dione
  • 7-(3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The presence of the methoxy group in 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione enhances its lipophilicity, potentially improving its ability to cross cell membranes and increasing its bioavailability. This makes it a more promising candidate for drug development compared to its analogs.

特性

CAS番号

1358615-26-5

分子式

C25H18N4O6

分子量

470.441

IUPAC名

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H18N4O6/c1-32-19-5-3-2-4-16(19)12-29-24(30)17-8-6-15(10-18(17)26-25(29)31)23-27-22(28-35-23)14-7-9-20-21(11-14)34-13-33-20/h2-11H,12-13H2,1H3,(H,26,31)

InChIキー

GUOWDOGVKBVSDG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。